molecular formula C7H3F5 B088373 2-(Difluoromethyl)-1,3,5-trifluorobenzene CAS No. 1214338-85-8

2-(Difluoromethyl)-1,3,5-trifluorobenzene

Cat. No. B088373
CAS RN: 1214338-85-8
M. Wt: 182.09 g/mol
InChI Key: UTBTXMURKRFVAB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3,5-trifluorobenzene is a fluorinated compound. Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various industries . The introduction of fluorinated groups into a target molecule can significantly influence the parent molecule’s reactivity, selectivity, physical, and biological properties .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods including electrophilic, nucleophilic, radical, and cross-coupling methods . A strategy for the construction of 2-fluoroindoles involves a formal [4+1] cyclization from readily accessible ortho-vinylanilines and difluorocarbene .

Scientific Research Applications

Activation and Transformation of Fluorinated Compounds

Research has highlighted the innovative methodologies for the synthesis of new fluorinated building blocks and non-fluorinated products through C-F bond activation. Techniques such as Lewis acid activation, Bronsted superacids, and transition-metal mediation have been explored to activate C-F bonds in compounds bearing aliphatic fluoride, difluoromethylene, or trifluoromethyl groups. This facilitates the partial reduction and transformation of fluorinated olefins to synthetically valuable molecules (Shen et al., 2015).

Environmental Degradation of Fluorinated Chemicals

The environmental fate and degradation of polyfluoroalkyl chemicals have been reviewed, indicating that microbial degradation plays a significant role in transforming these persistent compounds into less harmful substances. This research is crucial for understanding the ecological impact of fluorinated chemicals and developing strategies for mitigating their persistence in the environment (Liu & Avendaño, 2013).

Application in Sensing Technologies

Fluorinated compounds are used to create luminescent micelles, which act as efficient probes or "chemical noses" for the detection of hazardous materials such as nitroaromatic and nitramine explosives. This application demonstrates the potential of fluorinated compounds in safety and security technologies, offering new avenues for the development of sensitive detection systems (Paria et al., 2022).

Advances in Organic Synthesis

The review of trifluoromethanesulfonic acid's use in organic synthesis underscores the versatility of fluorinated reagents. It highlights their role in facilitating reactions such as electrophilic aromatic substitution, formation of carbon-carbon and carbon-heteroatom bonds, and synthesis of complex organic compounds. This reinforces the importance of fluorinated compounds in expanding the toolkit available for organic chemists (Kazakova & Vasilyev, 2017).

Environmental and Health Considerations

Emerging concerns regarding the bioaccumulation and potential health risks associated with perfluorinated compounds are driving research into their environmental behavior, distribution, and toxicity. Studies on novel fluorinated alternatives aim to understand their safety profiles and regulatory implications, which is critical for the responsible development and use of these chemicals (Wang et al., 2019).

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and further landmark achievements are expected as organofluorine compounds are used increasingly in everyday applications . The development of environmentally friendly processes for fluorination and fluoroalkylation is a current area of interest .

properties

IUPAC Name

2-(difluoromethyl)-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBTXMURKRFVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592954
Record name 2-(Difluoromethyl)-1,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214338-85-8
Record name 2-(Difluoromethyl)-1,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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